

Part 1: Chemical Identity & Physicochemical Properties[1][2]

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Compound of Interest

Compound Name: *2-Bromo-6-cyanopyrazine*

CAS No.: *859064-02-1*

Cat. No.: *B1440216*

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The precise characterization of **2-Bromo-6-cyanopyrazine** is fundamental for its identification in complex reaction mixtures.

Table 1: Core Chemical Identity

Property	Data
Chemical Name	2-Bromo-6-cyanopyrazine
Synonyms	6-Bromopyrazine-2-carbonitrile; 2-Bromo-6-pyrazinecarbonitrile
CAS Number	859064-02-1
Molecular Formula	C ₅ H ₂ BrN ₃
Molecular Weight	183.99 g/mol
SMILES	<chem>N#Cc1cncc(Br)n1</chem>
InChI Key	InChI=1S/C5H2BrN3/c6-5-3-8-2-4(1-7)9-5/h2-3H
Appearance	White to off-white solid

Table 2: Physicochemical Parameters

Parameter	Value	Note
Melting Point	72–73 °C	Experimental value [1]
Boiling Point	251.8 ± 35.0 °C	Predicted at 760 mmHg
Density	1.86 ± 0.1 g/cm ³	Predicted
pKa	-4.04 ± 0.10	Predicted (Very weak base)
Solubility	DMSO, Methanol, DCM	Low solubility in water
Storage	-20 °C	Moisture sensitive; store under inert gas

Part 2: Synthetic Pathways[1][4][5]

The synthesis of **2-Bromo-6-cyanopyrazine** requires careful control of regioselectivity, as pyrazine rings are prone to multiple substitutions. Two primary routes are industrially relevant: the Sandmeyer-type transformation (Route A) and Controlled Monocyanation (Route B).

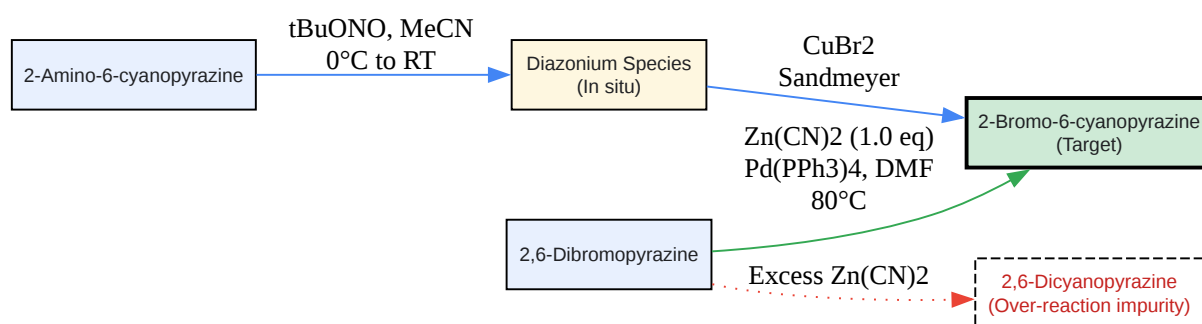
Route A: Sandmeyer Transformation (Laboratory Scale)

This route starts from 2-amino-6-cyanopyrazine. The amino group is converted to a diazonium species using tert-butyl nitrite (tBuONO) or sodium nitrite, followed by displacement with copper(II) bromide (CuBr₂). This method is preferred for small-scale, high-purity synthesis as it avoids the formation of bis-cyano byproducts.

Route B: Pd-Catalyzed Monocyanation (Industrial Scale)

Starting from commercially available 2,6-dibromopyrazine, a palladium-catalyzed cyanation is performed. Stoichiometry is critical here; using exactly 0.9–1.0 equivalents of zinc cyanide (Zn(CN)₂) prevents the formation of 2,6-dicyanopyrazine.

Figure 1: Synthetic Strategies for **2-Bromo-6-cyanopyrazine**



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Caption: Figure 1. Dual synthetic pathways.^{[1][2]} Route A (Blue) utilizes Sandmeyer chemistry for specificity. Route B (Green) uses Pd-catalysis, requiring strict stoichiometric control to avoid byproducts (Red).

Part 3: Analytical Characterization

Validating the identity of **2-Bromo-6-cyanopyrazine** relies on distinguishing it from its isomers (e.g., 2-bromo-5-cyanopyrazine).

Proton NMR (¹H-NMR)

The pyrazine ring possesses two aromatic protons at positions C3 and C5. Due to the electron-withdrawing nature of both the nitrile (-CN) and bromo (-Br) groups, these protons are highly deshielded.

- Prediction: Two singlets (or finely split doublets due to meta-coupling, $J \sim 1.5$ Hz) in the range of 8.8 – 9.2 ppm.
- Differentiation: The symmetry of 2,6-substitution typically results in chemical shifts that are distinct from the 2,3- or 2,5-isomers, where coupling constants would differ significantly.

Mass Spectrometry (LC-MS)

- Molecular Ion: $[M+H]^+ = 184.0$ and 186.0 .
- Isotopic Pattern: The presence of one bromine atom dictates a characteristic 1:1 doublet ratio for the M and M+2 peaks (^{19}Br and ^{81}Br isotopes). This is the definitive confirmation of the monobromo species.

Part 4: Pharmaceutical Applications[1][4][5][7]

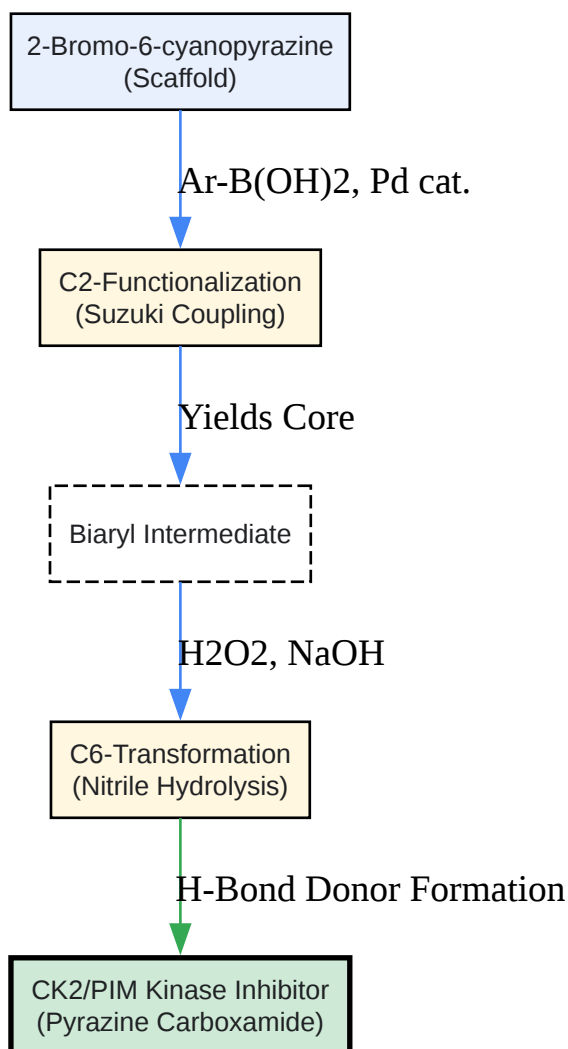
In drug discovery, **2-Bromo-6-cyanopyrazine** functions as a scaffold for "Fragment-Based Drug Design" (FBDD).

Mechanism of Action in Synthesis[6]

- Site 1 (C2-Bromine): Undergoes Suzuki, Stille, or Buchwald-Hartwig couplings. This allows the attachment of aryl or heteroaryl groups to build the core pharmacophore.
- Site 2 (C6-Nitrile): Remains stable during C2-functionalization. Post-coupling, it can be hydrolyzed to a primary amide (common in kinase inhibitors to form hydrogen bonds with the hinge region of the ATP binding pocket) or reduced to an amine.

Case Study: CK2 Inhibitors Research indicates that 2,6-disubstituted pyrazines are potent inhibitors of Casein Kinase 2 (CK2).[3] The pyrazine nitrogen atoms often interact with the hinge region of the kinase, while the substituents at C2 and C6 occupy the hydrophobic pocket and the solvent-exposed region, respectively [2].

Figure 2: Drug Discovery Workflow



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Caption: Figure 2. Stepwise elaboration of the scaffold. The bromine is displaced first to establish the core structure, followed by nitrile modification to fine-tune solubility and binding affinity.

Part 5: Handling & Safety Protocols

Hazard Classification (GHS):

- Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed.
- Skin/Eye Irritation: Category 2/2A (H315, H319).
- STOT-SE: Category 3 (H335) - Respiratory irritation.

Operational Procedures:

- Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.
- PPE: Double nitrile gloves are recommended due to the potential permeability of halogenated aromatics. Wear safety goggles and a lab coat.
- Spill Management: Do not sweep dry dust. Dampen with an inert absorbent (vermiculite) to avoid aerosolization of toxic particulates.
- Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or acids (risk of HCN evolution from the nitrile group under extreme acidic hydrolysis).

References

- Matrix Scientific. (2024). Safety Data Sheet: **2-Bromo-6-cyanopyrazine**. Retrieved from
- Gingipalli, L., et al. (2018).[3] Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters. Retrieved from
- US Biological. (2024). Product Specification: **2-Bromo-6-cyanopyrazine**. Retrieved from
- ChemicalBook. (2025).[4] **2-Bromo-6-cyanopyrazine** Properties and Suppliers. Retrieved from [5]

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Sources

- [1. CN1962647A - Preparation process of intermediate 2-cyanopyrazine of pyrazinamide drug - Google Patents \[patents.google.com\]](#)
- [2. air.unipr.it \[air.unipr.it\]](#)

- [3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. 2-BROMO-6-CYANOPYRAZINE | 859064-02-1 \[chemicalbook.com\]](#)
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